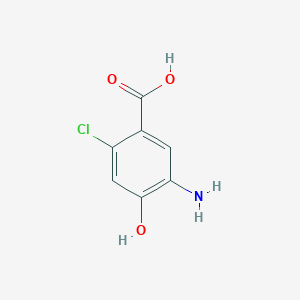
5-Amino-2-chloro-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-chloro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H6ClNO3. This compound is characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-hydroxybenzoic acid typically involves the chlorination of 5-Amino-2-hydroxybenzoic acid. The reaction is carried out by introducing chlorine gas into a solution of 5-Amino-2-hydroxybenzoic acid in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts, such as iron(III) chloride, can further enhance the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-chloro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 5-Amino-2-hydroxy-4-hydroxybenzoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous solution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 5-Amino-2-hydroxy-4-hydroxybenzoic acid.
Substitution: 5-Amino-2-hydroxy-4-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
5-Amino-2-chloro-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-chloro-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites, which can have therapeutic effects in the treatment of diseases.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-hydroxybenzoic acid
- 5-Chloro-2-hydroxybenzoic acid
- 4-Amino-5-chloro-2-hydroxybenzoic acid
Uniqueness
5-Amino-2-chloro-4-hydroxybenzoic acid is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H6ClNO3 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
5-amino-2-chloro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,9H2,(H,11,12) |
Clave InChI |
IFBAYZRORPUPOO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1N)O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




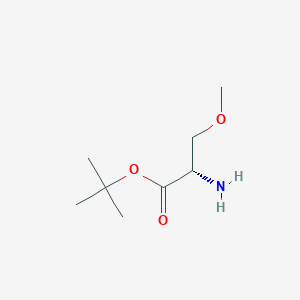
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
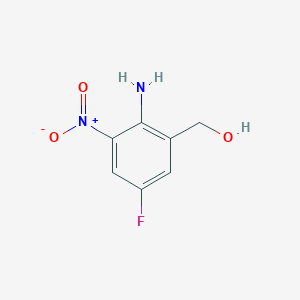

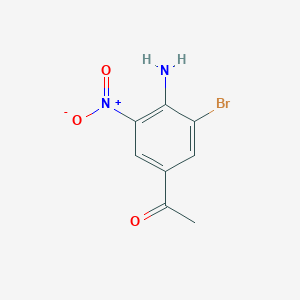

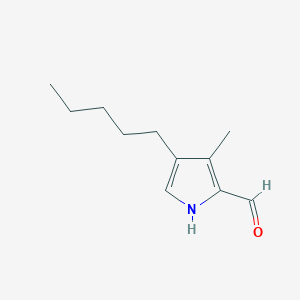



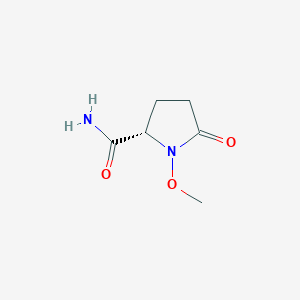
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
